molecular formula C9H10BN3O2 B578415 (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid CAS No. 1310384-85-0

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid

Cat. No.: B578415
CAS No.: 1310384-85-0
M. Wt: 203.008
InChI Key: SOLIPWNQQFQWSI-UHFFFAOYSA-N
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Description

(6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a 4-methyl-1H-pyrazol-1-yl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed by coupling a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production. The use of continuous flow reactors and automated systems further enhances the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This compound can also participate in other types of reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, (6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid is widely used as a reagent in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: Its ability to form stable carbon-carbon bonds makes it a valuable tool for constructing biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in the synthesis of complex organic compounds also makes it valuable for the development of new materials with unique properties .

Comparison with Similar Compounds

Properties

IUPAC Name

[6-(4-methylpyrazol-1-yl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c1-7-5-11-13(6-7)9-4-2-3-8(12-9)10(14)15/h2-6,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLIPWNQQFQWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C=C(C=N2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671282
Record name [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-85-0
Record name Boronic acid, B-[6-(4-methyl-1H-pyrazol-1-yl)-2-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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